molecular formula C21H18F2N2O3 B10949660 (2E)-1-[4-(difluoromethoxy)phenyl]-3-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]prop-2-en-1-one

(2E)-1-[4-(difluoromethoxy)phenyl]-3-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]prop-2-en-1-one

Cat. No.: B10949660
M. Wt: 384.4 g/mol
InChI Key: SRIFJJSNEVBDOL-YCRREMRBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-1-[4-(DIFLUOROMETHOXY)PHENYL]-3-[4-METHOXY-3-(1H-PYRAZOL-1-YLMETHYL)PHENYL]-2-PROPEN-1-ONE is a synthetic organic compound characterized by its complex structure, which includes difluoromethoxy and methoxy groups attached to a phenyl ring, and a pyrazolylmethyl group attached to another phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-[4-(DIFLUOROMETHOXY)PHENYL]-3-[4-METHOXY-3-(1H-PYRAZOL-1-YLMETHYL)PHENYL]-2-PROPEN-1-ONE typically involves a multi-step process. One common method starts with the preparation of the key intermediates, such as 4-(difluoromethoxy)benzaldehyde and 4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde. These intermediates are then subjected to a Claisen-Schmidt condensation reaction under basic conditions to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is typically carried out in a solvent like ethanol or methanol at elevated temperatures.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

(E)-1-[4-(DIFLUOROMETHOXY)PHENYL]-3-[4-METHOXY-3-(1H-PYRAZOL-1-YLMETHYL)PHENYL]-2-PROPEN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and difluoromethoxy groups, using reagents like sodium methoxide or potassium fluoride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium fluoride in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-1-[4-(DIFLUOROMETHOXY)PHENYL]-3-[4-METHOXY-3-(1H-PYRAZOL-1-YLMETHYL)PHENYL]-2-PROPEN-1-ONE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (E)-1-[4-(DIFLUOROMETHOXY)PHENYL]-3-[4-METHOXY-3-(1H-PYRAZOL-1-YLMETHYL)PHENYL]-2-PROPEN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-[4-(TRIFLUOROMETHOXY)PHENYL]-3-[4-METHOXY-3-(1H-PYRAZOL-1-YLMETHYL)PHENYL]-2-PROPEN-1-ONE
  • (E)-1-[4-(METHOXY)PHENYL]-3-[4-METHOXY-3-(1H-PYRAZOL-1-YLMETHYL)PHENYL]-2-PROPEN-1-ONE

Uniqueness

(E)-1-[4-(DIFLUOROMETHOXY)PHENYL]-3-[4-METHOXY-3-(1H-PYRAZOL-1-YLMETHYL)PHENYL]-2-PROPEN-1-ONE is unique due to the presence of both difluoromethoxy and methoxy groups, which impart distinct chemical and physical properties. These groups can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H18F2N2O3

Molecular Weight

384.4 g/mol

IUPAC Name

(E)-1-[4-(difluoromethoxy)phenyl]-3-[4-methoxy-3-(pyrazol-1-ylmethyl)phenyl]prop-2-en-1-one

InChI

InChI=1S/C21H18F2N2O3/c1-27-20-10-4-15(13-17(20)14-25-12-2-11-24-25)3-9-19(26)16-5-7-18(8-6-16)28-21(22)23/h2-13,21H,14H2,1H3/b9-3+

InChI Key

SRIFJJSNEVBDOL-YCRREMRBSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)OC(F)F)CN3C=CC=N3

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)C2=CC=C(C=C2)OC(F)F)CN3C=CC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.